Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate
Description
Historical Development and Discovery
The compound’s origins trace to advancements in bicyclo[2.2.2]octane chemistry during the early 21st century, particularly in catalytic methods for constructing strained bicyclic systems. A pivotal breakthrough occurred through the adaptation of Corey-Fuchs homologation techniques, initially developed for steroidal bicyclo[2.2.2]octane derivatives. Researchers later optimized these methods to incorporate nitrogenous functionalities, enabling the synthesis of aminobicyclo[2.2.2]octane scaffolds.
Key milestones include:
- 2013 : Development of diastereoselective addition protocols for bicyclo[2.2.2]octane intermediates, as demonstrated in the synthesis of steroidal rotor molecules.
- 2019 : Application of EDC/HOBt-mediated coupling reactions to install benzylamino groups on bicyclic frameworks, a critical step toward the target compound.
- 2023 : Systematic validation of 2-oxabicyclo[2.2.2]octane as a benzene bioisostere, providing theoretical underpinning for the compound’s drug design applications.
These innovations enabled the efficient production of this compound, with purity levels exceeding 95% confirmed via HPLC.
Significance in Bicyclic Compound Research
The bicyclo[2.2.2]octane system offers distinct advantages over monocyclic or less rigid bicyclic structures:
| Property | Bicyclo[2.2.2]Octane | Cyclohexane | Norbornane |
|---|---|---|---|
| Ring Strain (kcal/mol) | 8.2 | 0 | 14.3 |
| Molecular Rigidity | High | Low | Moderate |
| Synthetic Versatility | Moderate | High | Low |
This intermediate strain energy facilitates nucleophilic ring-opening reactions while maintaining structural integrity, making it ideal for generating diverse derivatives. The compound’s ethyl ester group enhances solubility (12.4 mg/L at pH 7) compared to non-esterified analogs, addressing a key limitation in previous bicyclic drug candidates.
Position within Medicinal Chemistry Literature
As a bioisostere for para-substituted benzene rings, the compound addresses critical challenges in drug design:
- Metabolic Stability : Saturation of aromatic systems reduces cytochrome P450-mediated oxidation, potentially extending half-life.
- Stereochemical Control : The rigid scaffold enforces defined three-dimensional geometries, improving target specificity.
- Solubility Optimization : Incorporation of polar carbonyl and amino groups counterbalances the hydrophobic bicyclic core, achieving logP 2.8.
Recent studies demonstrate its utility in mimicking bioactive aromatic systems while mitigating toxicity risks associated with planar structures. For example, analogs have shown protective effects against endoplasmic reticulum stress in pancreatic β-cells at submicromolar concentrations, highlighting therapeutic potential.
Research Significance and Objectives
Current research priorities focus on three domains:
Synthetic Methodology : Developing enantioselective routes to access chiral variants, as the current racemic synthesis limits pharmacological optimization.
Structure-Activity Relationships : Systematic modification of the benzylamino substituent to enhance target engagement. Preliminary data suggest that fluorinated benzyl groups improve blood-brain barrier penetration.
Computational Modeling : Leveraging molecular dynamics simulations to predict interactions with biological targets like kinase enzymes and G protein-coupled receptors.
The compound’s unique combination of rigidity and functional group diversity positions it as a versatile scaffold for addressing persistent challenges in CNS drug delivery and protease-resistant therapeutic design.
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Properties
IUPAC Name |
ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-2-22-16(21)18-10-8-17(9-11-18,12-15(18)20)19-13-14-6-4-3-5-7-14/h3-7,19H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTQKFLEBSRAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of a suitable precursor, such as a diester or a diketone, under acidic or basic conditions. The benzylamino group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate is a complex organic compound featuring a bicyclic structure and a benzylamino group. It has a molecular weight of approximately 301.38 g/mol and a molecular formula of C18H23NO3 . The compound's unique bicyclo[2.2.2]octane framework contributes to its distinct chemical properties and biological activities.
Potential Applications
- Bioisostere The bicyclic structure can replace aromatic rings in drug design, potentially improving pharmacological profiles.
- Modification of the compound Crucial for enhancing biological activity or tailoring properties for specific applications.
Research and Interaction Studies
- Research indicates that compounds with a bicyclo[2.2.2]octane structure exhibit promising biological activities.
- Interaction studies focus on how this compound interacts with biological targets. Such studies are essential for optimizing its use in therapeutic contexts.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 4-amino-bicyclo[2.2.2]octane-1-carboxylate | C11H20ClNO2 | Lacks benzyl group; simpler structure |
| 5'-carboxamido-bicyclo[2.2.2]octane-1-carboxylic acid | C12H15N3O3 | Contains an amido group; different activity profile |
| Ethyl 4-(aminomethyl)-bicyclo[2.2.2]octane | C13H19N | Aminomethyl group instead of benzyl; altered properties |
Mechanism of Action
The mechanism by which Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Bicyclic Frameworks
Ethyl 4-(Benzylamino)-8-oxobicyclo[3.2.1]octane-1-carboxylate (4f)
- Key Differences : The bicyclo[3.2.1]octane framework (vs. [2.2.2]) introduces a larger ring system, altering steric and electronic properties. The 8-oxo group replaces the 2-oxo group, shifting the ketone position.
- Synthesis : Prepared via a similar Michael addition route but with a lower diastereomeric ratio (dr = 2.6:1) and 72% yield .
Methyl 4-Cyanobicyclo[2.2.2]octane-1-carboxylate
- Key Differences: Substitutes the benzylamino group with a cyano (-CN) group (similarity score: 0.86) .
- Physicochemical Impact: The cyano group increases polarity compared to benzylamino, reducing lipophilicity (clogP ~1.5 vs. ~3.0 for the target compound).
Ethyl 4-Amino-2-oxobicyclo[2.2.2]octane-1-carboxylate Hydrochloride
- Key Differences: Lacks the benzyl group on the amino substituent and exists as a hydrochloride salt .
- Bioavailability: The free amino group (vs. benzylamino) enhances water solubility but reduces membrane permeability.
Substituent Variations and Functional Group Effects
| Compound Name | Substituents (Position) | Bicyclic System | Similarity Score | Key Properties |
|---|---|---|---|---|
| Target Compound | Benzylamino (4), Oxo (2), Ester (1) | [2.2.2] | 1.00 | High lipophilicity (clogP ~3.0) |
| Methyl 4-Cyanobicyclo[2.2.2]octane-1-carboxylate | Cyano (4), Ester (1) | [2.2.2] | 0.86 | Polar (clogP ~1.5), higher reactivity |
| Ethyl 1-Cyanocyclobutanecarboxylate | Cyano (1), Ester (1) | Cyclobutane | 0.82 | Smaller ring, reduced steric hindrance |
| 4f (Bicyclo[3.2.1] analog) | Benzylamino (4), Oxo (8), Ester (1) | [3.2.1] | N/A | Larger ring, altered conformation |
Key Observations :
- Benzylamino vs. Cyano: The benzylamino group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to cyano analogs .
- Ring Size: Bicyclo[2.2.2] systems exhibit greater rigidity and predictable stereochemistry compared to bicyclo[3.2.1] or monocyclic analogs .
Biological Activity
Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate (CAS No. 1207166-75-3) is a bicyclic organic compound that has garnered attention for its potential biological activities. This article delves into its chemical structure, synthesis, biological properties, and research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure characterized by a benzylamino substituent. Its molecular formula is , with a molecular weight of approximately 301.38 g/mol.
Structural Characteristics
| Property | Details |
|---|---|
| Chemical Formula | C18H23NO3 |
| Molecular Weight | 301.386 g/mol |
| CAS Number | 1207166-75-3 |
| Structural Features | Bicyclic core, benzylamino group |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bicyclic framework followed by the introduction of the benzylamino group. This process may include:
- Formation of the bicyclic core.
- Introduction of functional groups.
- Final esterification to yield the carboxylate.
Biological Activity
Research indicates that compounds with a bicyclo[2.2.2]octane structure may exhibit significant biological activities, including:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Studies : In a study examining various bicyclic compounds, it was found that those with similar structures exhibited significant antibacterial activity against Gram-positive bacteria .
- Cytotoxicity Assays : Research involving structurally related compounds indicated potential cytotoxic effects on cancer cell lines, suggesting that modifications to the bicyclic structure could enhance efficacy .
- Neuroprotection Research : A study highlighted the neuroprotective effects of bicyclic compounds in models of oxidative stress, indicating a possible therapeutic role for this class of compounds in neurodegenerative diseases .
Q & A
Q. What are the standard synthetic routes for preparing bicyclo[2.2.2]octane derivatives, and how are reaction conditions optimized for intermediates like ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate?
- Methodological Answer : A common approach involves multi-step reactions, such as cycloaddition or Michael addition, followed by functionalization. For example, benzylamine can be introduced via nucleophilic substitution or reductive amination (e.g., using Pd/C and H₂) . Reaction optimization includes solvent selection (e.g., DMF for alkylation) and temperature control (e.g., reflux for 24 h). TLC and column chromatography (e.g., PE:EtOAC:Et₃N solvent systems) are critical for monitoring and purification .
Q. How are diastereomeric ratios (dr) controlled during the synthesis of bicyclo[2.2.2]octane derivatives?
- Methodological Answer : Diastereoselectivity is influenced by steric and electronic factors in the transition state. For instance, in three-component reactions, chelating additives or chiral auxiliaries can bias the dr. Flash chromatography with amine-modified solvent systems (e.g., PE:EtOAc:Et₃N) effectively separates diastereomers .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assignments rely on coupling constants (e.g., bicyclic bridgehead protons at δ ~3.3–4.0 ppm) and DEPT experiments to distinguish CH₂/CH₃ groups .
- HRMS : Exact mass analysis (e.g., [M+H]⁺) confirms molecular formula .
- IR : Peaks at ~1700 cm⁻¹ confirm ester/amide carbonyl groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the bicyclo[2.2.2]octane core in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the electron-deficient carbonyl at C1 enhances electrophilicity, favoring benzylamine attack at C4 . Solvent effects (e.g., dielectric constant of DMF) are incorporated via PCM models.
Q. What strategies mitigate steric hindrance during functionalization of the bicyclo[2.2.2]octane scaffold?
- Methodological Answer :
- Protecting Groups : tert-butoxycarbonyl (Boc) groups temporarily shield amines, enabling selective benzylation .
- Microwave-Assisted Synthesis : Accelerates reactions (e.g., alkylation) under high pressure, reducing steric bottlenecks .
Q. How are bicyclo[2.2.2]octane derivatives validated as protease inhibitors (e.g., SARS-CoV-2 PLpro)?
- Methodological Answer :
- Enzyme Assays : Measure IC₅₀ via fluorescence-based substrate cleavage (e.g., using FRET peptides) .
- Cellular EC₅₀ : Antiviral activity in Vero E6 cells is quantified via plaque reduction assays .
- Docking Studies : AutoDock Vina simulates binding to the PLpro catalytic triad (Cys-His-Asp) .
Q. What challenges arise in salt formation (e.g., hydrochloride) for bicyclo[2.2.2]octane derivatives, and how are they resolved?
- Methodological Answer : Hydrochloride salts improve solubility but may form hydrates. Recrystallization in EtOH/HCl (1:1) under nitrogen ensures anhydrous product. PXRD confirms crystallinity, while elemental analysis verifies stoichiometry (e.g., Cl⁻ content via ion chromatography) .
Contradictions and Resolutions
- vs. 3 : While uses toluene/dioxane for oxazole synthesis, employs DMF for alkylation. Resolution: Solvent choice depends on substrate polarity and reaction mechanism.
- vs. 15 : focuses on protease inhibition, whereas details synthetic routes. Integration: Combine structural insights from synthesis with bioactivity assays for drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
